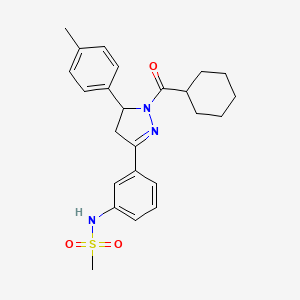

N-(3-(1-(cyclohexanecarbonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

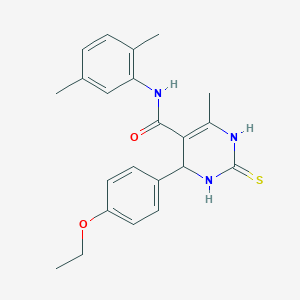

Description

The compound "N-(3-(1-(cyclohexanecarbonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide" is a complex molecule that likely exhibits a range of interesting chemical and physical properties. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of related methanesulfonamide derivatives, which can be used to infer some aspects of the target compound's characteristics.

Synthesis Analysis

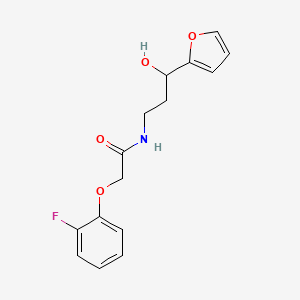

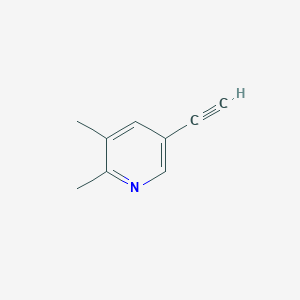

The synthesis of related methanesulfonamide compounds involves various chemical reactions, including N-acylation and cross-coupling reactions. For instance, the synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide was achieved through Sonogashira cross-coupling, which suggests that similar palladium-catalyzed coupling reactions could be applicable for the synthesis of the target compound . Additionally, the development of chemoselective N-acylation reagents, as discussed in the studies of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, indicates that careful selection of reagents and conditions is crucial for the successful synthesis of such compounds .

Molecular Structure Analysis

Conformational analysis and the study of molecular structure are essential for understanding the behavior of methanesulfonamide derivatives. The conformational analysis of methanesulfonamide-N,N'-1,2-ethanediylbis (msen) using vibrational and NMR spectroscopies, as well as theoretical computations, revealed multiple stable conformers, which suggests that the target compound may also exhibit conformational flexibility . This flexibility can influence the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

The reactivity of methanesulfonamide derivatives can be influenced by the presence of substituents on the aromatic rings, as seen in the synthesis of various 1H-pyrazoles and their subsequent reactions . The presence of a methanesulfonamide group on the phenyl ring of 1,5-diarylpyrazole was found to significantly affect the compound's COX-2 inhibitory activity, indicating that the functional groups in the target compound may also confer specific biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives can be deduced from their molecular structure and the nature of their substituents. For example, the self-association of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide in solution and its ability to form hydrogen bonds in the crystal state suggest that the target compound may also exhibit similar properties in different environments . The vibrational spectra of msen provide insights into the vibrational modes that could be expected in the target compound, which are relevant for its identification and characterization .

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[3-[2-(cyclohexanecarbonyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N3O3S/c1-17-11-13-18(14-12-17)23-16-22(20-9-6-10-21(15-20)26-31(2,29)30)25-27(23)24(28)19-7-4-3-5-8-19/h6,9-15,19,23,26H,3-5,7-8,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWPAJAQUIMIIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)C3CCCCC3)C4=CC(=CC=C4)NS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1-(cyclohexanecarbonyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((2,4-dichlorobenzyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2545887.png)

![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B2545890.png)

![(5R,8S)-10-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2545894.png)

![3-(4-fluorophenyl)-N-(3-methoxyphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2545899.png)

![N-(4-methoxyphenyl)-2-(2-methyl-6-(3-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2545903.png)

![(3-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate](/img/structure/B2545908.png)

![2-Chloro-3-[(2-ethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2545909.png)